5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde
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Overview
Description
5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde is a heterocyclic compound that contains a chloro-substituted oxazole ring fused with a methylphenyl group
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, are known to influence a wide range of biochemical pathways . These pathways and their downstream effects contribute to the compound’s diverse biological activities.
Result of Action
Similar compounds have shown potent growth inhibitory effects against certain strains of mycobacterium tuberculosis . This suggests that 5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde might have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylphenylhydrazine with chloroacetic acid, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is typically carried out under reflux conditions to ensure complete cyclization and formation of the oxazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: 5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carboxylic acid.
Reduction: 5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of bioactive molecules with potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of pharmaceutical agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-phenyl-1,2-oxazole-4-carbaldehyde: Similar structure but lacks the methyl group on the phenyl ring.
3-(2-Methylphenyl)-1,2-oxazole-4-carbaldehyde: Similar structure but lacks the chloro group.
5-Bromo-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde is unique due to the presence of both the chloro and methyl groups, which can influence its reactivity and interactions with other molecules. This combination of substituents can lead to distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
5-chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-7-4-2-3-5-8(7)10-9(6-14)11(12)15-13-10/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNYQEQONWUWMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=C2C=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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